![molecular formula C10H19NO2 B2395398 Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate CAS No. 2137647-40-4](/img/structure/B2395398.png)
Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring substituted with a methyl ester group and a 4-aminobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification of the carboxylic acid derivative of cyclobutane.
Attachment of the 4-Aminobutyl Chain: The 4-aminobutyl chain can be attached through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in the development of new compounds.
Research indicates potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, suggesting that it may influence biological pathways relevant to health and disease . For instance, its structural features could allow it to mimic natural peptides or proteins, making it a candidate for further investigation in pharmacology.
Medicinal Chemistry
This compound is being investigated for its therapeutic properties. It has shown promise as a precursor in drug development, particularly in targeting specific diseases such as cancer and fibrotic conditions. The compound's mechanism of action may involve interactions with key molecular targets, potentially modulating pathways involved in oncogenesis and apoptosis .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, Chromium trioxide |
Reduction | Converts ester to alcohol or amine | Lithium aluminum hydride, Sodium borohydride |
Nucleophilic Substitution | Forms various substituted derivatives | Alkyl halides or acyl chlorides |
Case Study 1: Potential Anti-Cancer Applications
A study investigated the use of this compound as part of a series of compounds aimed at inhibiting the TCF4/β-catenin transcriptional pathway implicated in colorectal cancer. The compound's structural properties allowed it to interact effectively with CBP (CREB-binding protein), suggesting its potential role as an anti-cancer agent .
Research focused on the incorporation of cyclic β-amino acids similar to this compound demonstrated that these compounds could exhibit partial agonistic behavior at specific receptors. This finding supports the exploration of such compounds in drug design for conditions where receptor modulation is beneficial .
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these
Biological Activity
Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring, which contributes to its unique reactivity and biological activity. The presence of the amino group and the carboxylate moiety suggests potential interactions with biological targets, including enzymes and receptors.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in various physiological processes. The structural features suggest potential modulation of enzyme activity or receptor binding, leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can influence cell proliferation in cancer cell lines. For instance, compounds containing cyclobutane rings have been associated with enhanced neurotrophic factor expression in astrocytoma cells, indicating potential for neuroprotective or anticancer applications .
- Amino Acid Transport Modulation : Similar compounds have been studied for their ability to act as substrates for amino acid transporters, which could be relevant in cancer metabolism and treatment strategies .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-9(12)10(6-4-7-10)5-2-3-8-11/h2-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCAPRHOJNHMIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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